molecular formula C13H8F5NO B8199561 4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B8199561
M. Wt: 289.20 g/mol
InChI Key: NWGKCHHSWOFVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is a fluorinated aromatic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a trifluoromethoxy group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethoxylation of a biphenyl derivative, followed by amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired chemical properties .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride-pyridine for trifluoromethoxylation, and various oxidizing and reducing agents for other transformations. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to its specific arrangement of fluorine atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

4,5-difluoro-2-[4-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)20-13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGKCHHSWOFVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.